![molecular formula C11H8BrN3S B13312305 6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B13312305.png)
6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine is a heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core with a bromophenyl substituent. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and imidazole derivatives under specific conditions. For instance, the reaction between 3-bromobenzylamine and 2-mercaptoimidazole in the presence of a suitable catalyst can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antifungal, and antiviral properties.
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine
- 6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine
- 6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-amine
Uniqueness
6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C11H8BrN3S |
|---|---|
Molecular Weight |
294.17 g/mol |
IUPAC Name |
6-(3-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine |
InChI |
InChI=1S/C11H8BrN3S/c12-8-3-1-2-7(6-8)9-10(13)15-4-5-16-11(15)14-9/h1-6H,13H2 |
InChI Key |
KXANHLONYGPBPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=C(N3C=CSC3=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-Methylbutan-2-yl)amino]benzonitrile](/img/structure/B13312234.png)

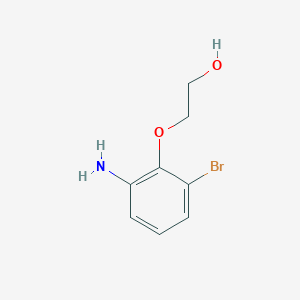
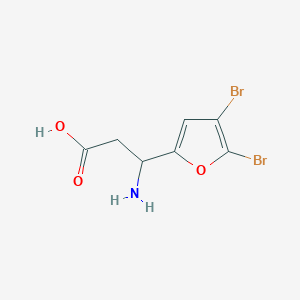



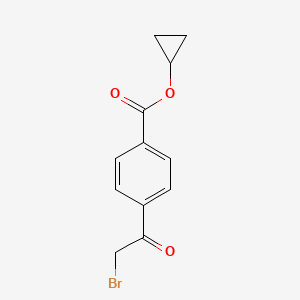

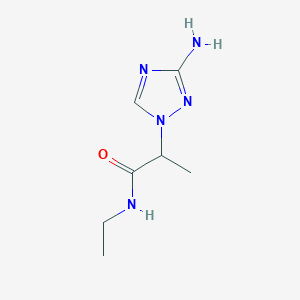
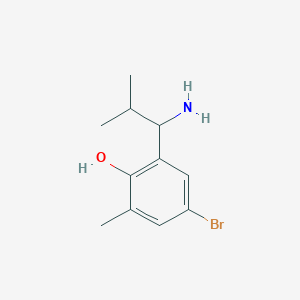

![{2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B13312326.png)
